molecular formula C13H7F3O2 B6364463 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1184691-51-7

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6364463
CAS RN: 1184691-51-7
M. Wt: 252.19 g/mol
InChI Key: NCQCSLBKGURTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid (5-DFP-2-FBA) is an organic compound with a wide range of uses in scientific research. It is a derivative of benzoic acid, containing two fluorine atoms at the 3 and 5 positions of the phenyl group. 5-DFP-2-FBA is a versatile molecule, with applications in fields such as organic synthesis, biochemical and physiological research, and drug development. In

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of a range of organic compounds, such as 5-fluoro-2-phenylbenzoic acid and 5-fluoro-2-phenylbenzamide. It is also used as a reagent in the synthesis of 5-fluoro-2-phenylbenzothiazole. In addition, 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% is used as a catalyst in the synthesis of a range of biologically active compounds, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the fluorine atoms present in the molecule act as electron-withdrawing groups, resulting in the stabilization of the carboxylic acid group and the formation of an electrophilic intermediate. This intermediate is then attacked by nucleophiles, such as amines, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been shown to have antimicrobial activity against some bacteria, such as Escherichia coli. In addition, 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% has been shown to inhibit the growth of some fungal species, such as Candida albicans.

Advantages and Limitations for Lab Experiments

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is stable under a range of conditions. In addition, it is a versatile molecule, with a wide range of applications in organic synthesis. However, it is important to note that 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% is a toxic compound, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95%. One possible application is the use of 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% as a starting material for the synthesis of a range of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% could be used to develop new catalysts for the synthesis of biologically active compounds. Finally, 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% could be used to develop new methods for the synthesis of organic compounds, such as the reaction of 3,5-difluorophenylmagnesium bromide with 2-fluorobenzoic acid.

Synthesis Methods

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 3,5-difluorophenylmagnesium bromide with 2-fluorobenzoic acid. This reaction proceeds in the presence of a base, such as potassium carbonate, to generate the desired product. Other methods of synthesis include the reaction of 3,5-difluorophenyl lithium with 2-fluorobenzoic acid, and the reaction of 3,5-difluorophenyl bromide with sodium 2-fluorobenzoate.

properties

IUPAC Name

5-(3,5-difluorophenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQCSLBKGURTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681122
Record name 3',4,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid

CAS RN

1184691-51-7
Record name 3',4,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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